molecular formula C5H4BrN3O2 B103754 2-Amino-3-bromo-5-nitropyridine CAS No. 15862-31-4

2-Amino-3-bromo-5-nitropyridine

Cat. No.: B103754
CAS No.: 15862-31-4
M. Wt: 218.01 g/mol
InChI Key: OFXNHXMPRZDIDM-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-nitropyridine is an organic compound with the molecular formula C5H4BrN3O2. It is a derivative of pyridine, characterized by the presence of amino, bromo, and nitro functional groups attached to the pyridine ring. This compound is a useful intermediate in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3-bromo-5-nitropyridine can be synthesized through several methods. One common approach involves the bromination of 2-amino-5-nitropyridine. The reaction typically uses bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are carefully controlled to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and techniques to ensure consistent quality. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrazine hydrate, catalytic hydrogenation.

    Substitution Reagents: Amines, thiols, organometallic reagents.

Major Products Formed

Scientific Research Applications

2-Amino-3-bromo-5-nitropyridine is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities and as a building block for bioactive molecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-amino-3-bromo-5-nitropyridine depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

2-Amino-3-bromo-5-nitropyridine can be compared with other similar compounds, such as:

    2-Amino-5-bromo-3-nitropyridine: Similar structure but different substitution pattern.

    2-Amino-3-nitropyridine: Lacks the bromo group.

    3-Amino-5-bromo-2-nitropyridine: Different positioning of functional groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

3-bromo-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXNHXMPRZDIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370292
Record name 2-amino-3-bromo-5-nitropyridine
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Molecular Weight

218.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15862-31-4
Record name 3-Bromo-5-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15862-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-3-bromo-5-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-bromo-5-nitropyridine
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Synthesis routes and methods I

Procedure details

Bromine (62.6 mλ; 1.2 mole) was dropwise added to 2-amino-5-nitropyridine (154.1 g; 1.1 mole) in THF (300 mλ) at room temperature. The resulting mixture was stirred for one hour and then poured into water (3 λ). The crystals thus formed were recrystallized from acetonitrile (500 mλ) to give 2-amino-3-bromo-5-nitropyridine (A) (194.4 g; 80%).
Quantity
1.2 mol
Type
reactant
Reaction Step One
Quantity
154.1 g
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 5-nitro-pyridin-2-ylamine (30 g, 0.22 mol) in acetic acid (200 mL) at 10° C. was added Br2 (38 g, 0.24 mol) dropwise. After addition, the mixture was stirred at 20° C. for 30 min. The solid was filtered and then dissolved in ethyl acetate (200 mL). The mixture was basified to pH 8-9 with saturated aqueous NaHCO3. The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (100 mL×3). The combined organic layers were washed with water, brine, dried over Na2SO4 and concentrated under vacuum to afford 3-bromo-5-nitropyridin-2-amine (14.8 g, 32%). 1H-NMR (CDCl3, 400 MHz) δ 8.94 (d, J=2.4 Hz, 1H), 8.50 (d, J=2.4 Hz, 1H), 5.67 (brs, 2H).
Quantity
30 g
Type
reactant
Reaction Step One
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Quantity
38 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What insights does the research paper provide about the structural characteristics of 2-Amino-3-bromo-5-nitropyridine?

A1: The research paper titled "Quantum mechanical, spectroscopic and docking studies of this compound by Density Functional Method" [] utilizes computational methods, specifically Density Functional Theory (DFT), to investigate the properties of this compound. While the abstract doesn't provide specific numerical data like molecular weight, it highlights the use of DFT calculations to determine vibrational frequencies and other spectroscopic properties []. This suggests the research likely elucidated the molecule's vibrational modes, bond lengths, and angles, contributing to understanding its structure-activity relationships.

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